This compound can be classified as an organic amine, specifically an aliphatic amine due to the presence of a propanamine structure. The pyridine ring adds aromatic characteristics, which can influence its reactivity and biological activity. It is important in the development of pharmaceuticals, particularly those targeting neurological pathways.
N-Methyl-1-(pyridin-3-yl)propan-2-amine can be synthesized through several methods. A common synthetic route involves:
For large-scale production, continuous flow reactors may be employed to enhance efficiency. Automated synthesis platforms are also utilized to ensure consistent quality and scalability of the compound.
The molecular formula for N-Methyl-1-(pyridin-3-yl)propan-2-amine is . Key features include:
The compound's structure can be represented in various ways, including:
CN(C(C)C)c1ccccn1
InChI=1S/C11H15N/c1-8(2)11(3)9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3
These notations provide insight into its connectivity and stereochemistry.
N-Methyl-1-(pyridin-3-yl)propan-2-amine can participate in various chemical reactions:
Reagents commonly used include:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological profile.
The mechanism of action for N-Methyl-1-(pyridin-3-yl)propan-2-amine likely involves interaction with various biological targets:
Factors such as solubility, permeability, and metabolic stability significantly impact the bioavailability and efficacy of this compound in biological systems.
N-Methyl-1-(pyridin-3-yl)propan-2-amine has several scientific applications:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7